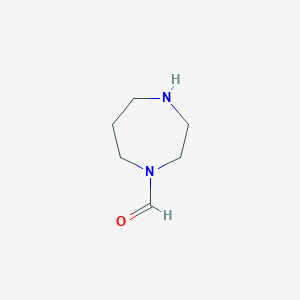
4-(ジフルオロメトキシ)-3-エトキシアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-3-ethoxyaniline is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to an aniline core
科学的研究の応用
4-(Difluoromethoxy)-3-ethoxyaniline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those targeting pulmonary fibrosis.
Agrochemicals: The compound is used in the development of insecticides and herbicides due to its unique chemical properties.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
Target of Action
For instance, a compound with a similar difluoromethoxy group, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been reported to inhibit Transforming Growth Factor-β1 (TGF-β1), a protein that plays a crucial role in cell proliferation and differentiation .
Mode of Action
For instance, DGM inhibits TGF-β1-induced epithelial–mesenchymal transformation (EMT), a process that leads to excessive extracellular matrix deposition, which is a key factor in fibrosis .
Biochemical Pathways
For example, DGM attenuates TGF-β1-induced EMT, a key process in the pathogenesis of pulmonary fibrosis .
Result of Action
Based on the effects of similar compounds, it may inhibit key cellular processes such as emt, thereby potentially reducing fibrosis .
準備方法
The synthesis of 4-(Difluoromethoxy)-3-ethoxyaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents . This method is advantageous for industrial production due to its high yield, low cost, and minimal pollution.
化学反応の分析
4-(Difluoromethoxy)-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or ethoxy groups can be replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
類似化合物との比較
4-(Difluoromethoxy)-3-ethoxyaniline can be compared with other similar compounds such as:
4-(Difluoromethoxy)aniline: Lacks the ethoxy group, which may result in different chemical reactivity and applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group instead of an ethoxy group, leading to different biological activities.
Difluoromethoxylated Ketones: These compounds are used as building blocks for synthesizing nitrogen-containing heterocycles, which have distinct applications in life sciences.
The unique combination of difluoromethoxy and ethoxy groups in 4-(Difluoromethoxy)-3-ethoxyaniline imparts specific chemical properties that make it valuable for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-(difluoromethoxy)-3-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPLOXJAZUAOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279317 |
Source


|
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-41-7 |
Source


|
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














